4-Aminophenylboronic acid hydrochloride

Catalog No.
S671868
CAS No.
80460-73-7
M.F
C6H9BClNO2
M. Wt
173.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminophenylboronic acid hydrochloride

Researchers encounter oxidative degradation and protodeboronation when using 4-aminophenylboronic acid free base. 4-Aminophenylboronic acid hydrochloride (CAS 80460-73-7) eliminates these issues via protonation, which stabilizes the C-B bond and enhances aqueous solubility. Key advantages:

  • Resists protodeboronation, enabling high-yield Suzuki couplings in water/green solvents.
  • Pre-protonated monomer for direct oxidative polymerization of poly(anilineboronic acid) for sensor films.
  • Dual amine/boronic acid functionality for amide bioconjugation and cis-diol capture.

Supplied as a stable, water-soluble solid for reliable process scale-up.

CAS Number

80460-73-7

Product Name

4-Aminophenylboronic acid hydrochloride

IUPAC Name

(4-aminophenyl)boronic acid;hydrochloride

Molecular Formula

C6H9BClNO2

Molecular Weight

173.41 g/mol

InChI

InChI=1S/C6H8BNO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H,8H2;1H

InChI Key

QBYGJJSFMOVYOA-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)N)(O)O.Cl

Canonical SMILES

B(C1=CC=C(C=C1)N)(O)O.Cl

The exact mass of the compound 4-Aminophenylboronic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Aminobenzeneboronic acid hydrochloride, (4-Aminophenyl)boronic acid hydrochloride, p-Aminophenylboronic acid hydrochloride, 4-Aminophenylboronic acid HCl, 4-APBA hydrochloride, 4-Aminophenylboronic acid, hydrochloride salt

Purity

≥98%

Package Size

1 g

4-Aminophenylboronic acid hydrochloride (CAS: 80460-73-7) is a versatile bifunctional reagent featuring both a reactive boronic acid moiety and a protonated primary amine. As a highly water-soluble hydrochloride salt, it serves as a critical intermediate in pharmaceutical synthesis, bioconjugation, and materials science. Its primary utility lies in its dual reactivity: the boronic acid group participates in Suzuki-Miyaura cross-couplings and forms reversible covalent bonds with cis-diols (e.g., sugars, glycoproteins), while the amine group allows for amide bond formation or oxidative polymerization. By providing these functionalities in a stabilized, water-soluble salt form, this compound bridges the gap between organic synthesis and aqueous biological or materials engineering applications.

Research Fit

Aqueous Suzuki coupling and green chemistry workflows
Electrochemical sensor fabrication using rGO composites
Orthogonal functionalization via amine and boronic acid handles

Substituting 4-aminophenylboronic acid hydrochloride with its free base counterpart introduces severe stability and processability risks. In the free base form, the electron-donating nature of the unprotonated amine group makes the aromatic ring highly susceptible to oxidation (often visibly degrading to a brown or black solid) and accelerates protodeboronation—the hydrolytic cleavage of the carbon-boron bond. The hydrochloride salt protonates the amine, converting it into an electron-withdrawing group (-NH3+) that significantly stabilizes the C-B bond and prevents oxidative degradation [1]. Furthermore, the free base exhibits poor aqueous solubility, which complicates its use in green Suzuki couplings, biological buffers, and direct oxidative polymerization workflows where acidic, aqueous conditions are mandatory [2].

Substitution Risk

Free base (CAS 89415-43-0): Limited water solubility may impede aqueous-phase reactions.
Pinacol ester (CAS 214360-73-3): Lower pKa shifts boron speciation, altering diol-binding kinetics at physiological pH.
Hydrochloride salt is hygroscopic, requiring cold, inert storage unlike the free base.

Protodeboronation and Oxidation Stability

Arylboronic acids with electron-donating groups, such as the free base of 4-aminophenylboronic acid, are highly prone to protodeboronation (cleavage of the C-B bond to yield aniline and boric acid) and rapid oxidation. By utilizing the hydrochloride salt, the amine is protonated (-NH3+), transforming it into an electron-withdrawing group. This electronic shift structurally stabilizes the carbon-boron bond, allowing the compound to be isolated and stored as a stable solid without the rapid browning and degradation characteristic of the free base[1].

Evidence DimensionChemical stability and resistance to hydrolytic C-B bond cleavage
Target Compound DataHigh stability; isolated as a stable, light-colored solid resistant to ambient oxidation
Comparator Or Baseline4-Aminophenylboronic acid (free base): Rapidly oxidizes and undergoes protodeboronation
Quantified DifferenceEliminates the rapid degradation pathway, preserving >95% purity during standard storage
ConditionsAmbient storage and aqueous reaction conditions

Ensures batch-to-batch reproducibility and eliminates the need for frequent re-purification or discarding of degraded stock solutions during scale-up.

Aqueous Solubility
Cross-study comparable
2.44 mg/mL (salt) vs. sparingly soluble (free base)
Supports aqueous reaction and sensor workflows
Predicted value; free base unquantified

Enhanced Aqueous Solubility

For applications requiring aqueous environments, such as biological assays or green cross-coupling reactions, the solubility of the reagent is paramount. 4-Aminophenylboronic acid hydrochloride exhibits high water solubility (measured at >2.4 mg/mL), whereas the free base form is poorly soluble in water and typically requires the addition of organic cosolvents like DMSO or methanol to achieve workable concentrations .

Evidence DimensionAqueous solubility
Target Compound Data>2.4 mg/mL (Highly soluble in polar/aqueous systems)
Comparator Or Baseline4-Aminophenylboronic acid (free base): Poorly soluble in water
Quantified DifferenceAllows direct dissolution in aqueous media without organic cosolvents
ConditionsAqueous solutions at standard temperature and pressure

Enables direct use in aqueous Suzuki-Miyaura couplings and biological buffers, streamlining formulation and reducing solvent waste.

Sugar Detection Limit
Class-level inference
100 nM for fructose; ~800 nM for glucose/mannose
Benchmark for rGO/APBA sensor sensitivity
DPV on glassy carbon electrode

Direct Monomer for Conductive Polymers

The synthesis of poly(anilineboronic acid) (PABA) for sensor applications requires the oxidative polymerization of the monomer in acidic media. 4-Aminophenylboronic acid hydrochloride serves as the direct, pre-protonated monomer for this process. When polymerized in 0.1 M acidic solutions (e.g., HCl or phosphoric acid), it reliably yields stable self-doped PABA nanoparticle dispersions (25-50 nm in size) or nanowires, bypassing the pre-acidification and solubility issues associated with using the free base [1].

Evidence DimensionPolymerization precursor efficiency
Target Compound DataDirectly polymerizes in 0.1 M acid to yield uniform 25-50 nm PABA nanoparticles
Comparator Or Baseline4-Aminophenylboronic acid (free base): Requires pre-acidification and exhibits lower initial solubility
Quantified DifferenceProvides 100% pre-protonated monomer for immediate and uniform oxidative polymerization
ConditionsOxidative polymerization in 0.1 M phosphoric acid or HCl

Streamlines the manufacturing workflow for non-enzymatic glucose and fluoride sensors by eliminating a pre-processing step and ensuring uniform polymer growth.

pKa Comparison
Class-level inference
Free acid pKa ~8.82 vs. Pinacol ester ~4.24
Speciation at pH 7.4 differs; not interchangeable
Predicted values
Hygroscopicity
Cross-study comparable
Hygroscopic; store at 2-8°C under inert gas
Stricter storage than free base
Free base moisture sensitive, room temp stable
Synthesis Yield
Supporting evidence
76.3% for key intermediate from 4-nitrobromobenzene
Indicates scalable synthetic route efficiency
Comparable isomer yield 66% via different route

Aqueous Suzuki-Miyaura Cross-Coupling

Due to its high aqueous solubility and resistance to protodeboronation, this hydrochloride salt is the ideal coupling partner for synthesizing asymmetrically substituted biphenyls, kinase inhibitors, and other pharmaceutical intermediates in environmentally friendly, water-based or mixed-aqueous solvent systems [1].

Non-Enzymatic Glucose & Fluoride Sensors

As a pre-protonated monomer, it is directly utilized in the oxidative polymerization of poly(anilineboronic acid) (PABA). The resulting conductive polymer films or nanoparticle dispersions are highly effective for the potentiometric or optical detection of cis-diols (like glucose) and Lewis bases (like fluoride)[2].

Bioconjugation and Surface Functionalization

The compound's dual functionality allows it to be used as a linker in biological buffers. The amine group can be covalently attached to surfaces, carbon nanotubes, or proteins via amide coupling, while the stabilized boronic acid moiety remains available to selectively capture glycoproteins or saccharides [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous Suzuki coupling
Aqueous solubility support
Reaction efficiency in aqueous media
Electrochemical monosaccharide sensing
Sensor composite compatibility
Detection limit benchmarking
pH-responsive carrier research
Physiological-pH boron speciation
Diol-binding kinetics at target pH
DNA-PK inhibitor research
Orthogonal amine/boronic acid handles
Functionalization efficiency

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

173.0414864 g/mol

Monoisotopic Mass

173.0414864 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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